molecular formula C18H15F2N3O2 B12505571 N-(3,4-difluorophenyl)-2-(2-ethyl-4-oxoquinazolin-3(4H)-yl)acetamide

N-(3,4-difluorophenyl)-2-(2-ethyl-4-oxoquinazolin-3(4H)-yl)acetamide

Katalognummer: B12505571
Molekulargewicht: 343.3 g/mol
InChI-Schlüssel: RBIABENLQJRVNA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3,4-difluorophenyl)-2-(2-ethyl-4-oxoquinazolin-3-yl)acetamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-difluorophenyl)-2-(2-ethyl-4-oxoquinazolin-3-yl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 3,4-difluoroaniline and 2-ethyl-4-oxoquinazoline.

    Formation of Intermediate: The 3,4-difluoroaniline is reacted with an appropriate acylating agent to form an intermediate.

    Coupling Reaction: The intermediate is then coupled with 2-ethyl-4-oxoquinazoline under specific reaction conditions, such as the presence of a base and a suitable solvent.

    Purification: The final product is purified using techniques like recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of N-(3,4-difluorophenyl)-2-(2-ethyl-4-oxoquinazolin-3-yl)acetamide would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing automated purification systems.

Analyse Chemischer Reaktionen

Types of Reactions

N-(3,4-difluorophenyl)-2-(2-ethyl-4-oxoquinazolin-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different quinazolinone derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of amines or alcohols.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while reduction can produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: The compound may exhibit biological activities such as antimicrobial or anticancer properties.

    Medicine: It could be explored for its potential therapeutic effects in treating diseases.

    Industry: The compound might be used in the development of new materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of N-(3,4-difluorophenyl)-2-(2-ethyl-4-oxoquinazolin-3-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(3,4-dichlorophenyl)-2-(2-ethyl-4-oxoquinazolin-3-yl)acetamide
  • N-(3,4-dimethylphenyl)-2-(2-ethyl-4-oxoquinazolin-3-yl)acetamide
  • N-(3,4-difluorophenyl)-2-(4-oxoquinazolin-3-yl)acetamide

Uniqueness

N-(3,4-difluorophenyl)-2-(2-ethyl-4-oxoquinazolin-3-yl)acetamide is unique due to the presence of both the difluorophenyl and ethyl-oxoquinazolinyl groups. These structural features may confer specific biological activities or chemical reactivity that distinguish it from other similar compounds.

Eigenschaften

Molekularformel

C18H15F2N3O2

Molekulargewicht

343.3 g/mol

IUPAC-Name

N-(3,4-difluorophenyl)-2-(2-ethyl-4-oxoquinazolin-3-yl)acetamide

InChI

InChI=1S/C18H15F2N3O2/c1-2-16-22-15-6-4-3-5-12(15)18(25)23(16)10-17(24)21-11-7-8-13(19)14(20)9-11/h3-9H,2,10H2,1H3,(H,21,24)

InChI-Schlüssel

RBIABENLQJRVNA-UHFFFAOYSA-N

Kanonische SMILES

CCC1=NC2=CC=CC=C2C(=O)N1CC(=O)NC3=CC(=C(C=C3)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.